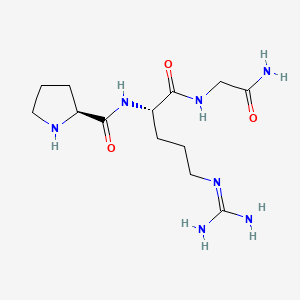

Prolyl-arginyl-glycinamide

Descripción general

Descripción

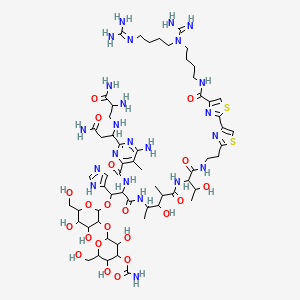

Prolyl-arginyl-glycinamide is a compound used for research and development . It’s related to vasopressin, a peptide hormone used to increase blood pressure in patients with vasodilatory shock who are resistant to fluid and catecholamine therapy .

Synthesis Analysis

The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis .Molecular Structure Analysis

While there are no direct references to the molecular structure of this compound, related compounds such as vasopressin and glycinamide have been studied. Vasopressin is very similar to oxytocin, differing in the third and eighth amino acids . Glycinamide is a small molecule with the chemical formula C2H6N2O .Chemical Reactions Analysis

The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . This pathway produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in plant development and stress .Physical And Chemical Properties Analysis

This compound is a white to off-white amorphous powder, freely soluble in water . It has a molecular weight of 327.38 .Aplicaciones Científicas De Investigación

Neuropsychiatric Applications

- PAG, also known as MIF-1 (prolyl-leucyl-glycinamide), has been noted for its effectiveness in treating human depression. It showed greater efficacy and faster onset of action than traditional antidepressants during clinical trials (Ehrensing, 2015).

- A study investigating a potent analogue of PAG highlighted its potential in preventing social withdrawal caused by NMDA receptor antagonists, suggesting its relevance in treating negative symptoms associated with schizophrenia (Dyck et al., 2011).

Synthesis and Chemical Properties

- Research has been conducted on the synthesis of PAG using various methods, indicating its significance in chemical and pharmaceutical fields (Xu Wensong, 2006).

Dermatological Applications

- Glycinamide hydrochloride, related to PAG, was studied for its skin depigmentation efficacy in human subjects. This suggests its potential use in treatments for skin hyperpigmentation (Boo et al., 2020).

Plant Stress Resistance

- Studies on glycine betaine, which shares a structural component with PAG, indicate its role in improving plant stress resistance, highlighting its agricultural applications (Ashraf & Foolad, 2007).

Computational Modelling and Receptor Interaction

- Evaluation of various computational models for PAG and its analogues has been conducted, providing insights into the development of new therapeutics for diseases like Parkinson's and schizophrenia (Wood et al., 2010).

Antiviral Applications

- GPG-amide, a tripeptide amide related to PAG, was studied for its antiretroviral activity, suggesting its potential in treating viral infections (Hubatsch et al., 2005).

Collagen Production and Wound Healing

- The combination of glycinamide and ascorbic acid was found to synergistically promote collagen production and wound healing in human dermal fibroblasts, indicating its therapeutic potential in dermatology and tissue repair (Lee & Boo, 2022).

Mecanismo De Acción

Safety and Hazards

When handling Prolyl-arginyl-glycinamide, it’s advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N7O3/c14-10(21)7-19-11(22)9(4-2-6-18-13(15)16)20-12(23)8-3-1-5-17-8/h8-9,17H,1-7H2,(H2,14,21)(H,19,22)(H,20,23)(H4,15,16,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGBBJONIZCEQE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197098 | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

47307-27-7 | |

| Record name | L-Prolyl-L-arginylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47307-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047307277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)

![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)